2,6-dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-7-3-4-9(8(2)12(7)18)17-21(19,20)10-5-6-11(14)16-13(10)15/h3-6,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHTJFRHMOLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H12Cl2N2O3S
- Molecular Weight : 335.22 g/mol
Structural Features :
- Dichloro substitution at the 2 and 6 positions of the pyridine ring.
- A sulfonamide functional group, which is known for its role in various pharmacological activities.
- Hydroxy and dimethyl groups that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play crucial roles in physiological processes such as acid-base balance and respiration.
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains by interfering with folate synthesis pathways.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Biological Activity Data
Recent studies have reported various biological activities associated with structurally related compounds. Below is a summary table highlighting the key findings from selected research:
Case Studies
Several case studies have explored the efficacy of similar compounds in vivo and in vitro:
-
Anticancer Activity :
- A study investigated the effects of a related pyridine derivative on MDA-MB-231 breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis at low concentrations (IC50 = 0.126 µM) .
- The compound inhibited lung metastasis in a mouse model, indicating potential for therapeutic application in metastatic breast cancer.
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide and Related Derivatives
Key Observations :
- The target compound shares the pyridine-sulfonamide core with Compound 26 () but differs in substituents. The latter features a carbamoyl-linked dichlorophenyl group and a trimethylpyrazole moiety, while the target has a hydroxy-dimethylphenyl group and dichloro substitution on the pyridine ring. These differences may influence solubility, steric effects, and biological interactions .
- The hydrazone derivatives () lack the sulfonamide group but share aromatic dimethyl substitution, suggesting divergent reactivity profiles .
Key Observations :
- The target’s dichloro and hydroxy-dimethylphenyl groups may lower solubility compared to Compound 26 , which has a polar carbamoyl group.
- The absence of a carbonyl group (unlike Compound 26 ) in the target could reduce hydrogen-bonding acceptor capacity but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
